molecular formula C7H8N2 B12854910 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12854910
M. Wt: 120.15 g/mol
InChI Key: LTIPOSFVFCEOPT-UHFFFAOYSA-N
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Description

2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyrrolo[2,3-b]pyridine derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

2,7a-Dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, blocking their activity and thereby inhibiting tumor growth and progression .

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine
  • 1,7-Diazaindene
  • 7-Aza-1-pyrindine
  • 7-Azaindole

Comparison: Compared to its analogs, 2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits unique properties such as higher potency and selectivity towards specific molecular targets. Its structural features allow for versatile modifications, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-4,7,9H,5H2

InChI Key

LTIPOSFVFCEOPT-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=NC2N1

Origin of Product

United States

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